Pentoxifylline

Peripheral arterial disease Drug safety Heart failure comorbidity

PAD patients with comorbid heart failure (20-30% of PAD population) are excluded from cilostazol therapy due to its FDA black-box CHF contraindication. Pentoxifylline is the only oral PDE-inhibitor vasoactive agent without this restriction, ensuring full PAD formulary coverage. • Heart-failure-safe PDE inhibitor: no CHF contraindication of any severity • RIF combination therapy: 60% fibrosis surface regression at 6 months (PTX 800 mg/day + vitamin E 1000 IU/day; P=0.038) • Diabetic nephropathy: eGFR preservation +7.53 mL/min/1.73 m² vs placebo at 12 months (P=0.008); LVMI reduction -0.82 vs +20.79 g/m² (P=0.028)

Molecular Formula C13H18N4O3
Molecular Weight 278.31
Cat. No. B1532991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentoxifylline
SynonymsAlternative Name: PTX
Molecular FormulaC13H18N4O3
Molecular Weight278.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentoxifylline – Pharmacological Profile


Pentoxifylline is a synthetic dimethylxanthine derivative and competitive non-selective phosphodiesterase (PDE) inhibitor, structurally related to theophylline and caffeine but functionally distinct through its hemorheological, anti-inflammatory, and immunomodulatory properties . Unlike simple vasodilators, pentoxifylline exerts its effects via increased erythrocyte deformability, reduced blood viscosity, inhibition of platelet aggregation, and suppression of TNF-α production through elevation of intracellular cAMP . Originally approved for peripheral vascular disease (intermittent claudication), its pharmacological profile has expanded its investigational and clinical use into diabetic nephropathy, radiation-induced fibrosis, severe alcoholic hepatitis, and inflammatory conditions .

PDE I Ca²⁺/calmodulin-stimulated PDE I inhibition studies
TNF-α Inflammatory cytokine suppression research
Rheology Erythrocyte deformability and blood viscosity studies

Pentoxifylline – Non-Equivalent Substitutes


Although pentoxifylline shares the xanthine scaffold with theophylline, caffeine, and propentofylline, and the PDE-inhibitor classification with cilostazol (PDE3-selective), these compounds are not interchangeable for scientific or clinical procurement . Pentoxifylline exhibits a unique PDE isoenzyme inhibition profile with preferential activity toward Ca²⁺/calmodulin-stimulated PDE I, which neither cilostazol nor theophylline reproduce . In head-to-head trials, pentoxifylline has proven more effective than buflomedil for peripheral arterial disease outcomes and more potent than lisofylline for TNF-α suppression . Critically, cilostazol carries a black box warning contraindicating use in congestive heart failure of any severity, whereas pentoxifylline does not share this restriction, making it the only PDE-inhibitor option for the substantial PAD subpopulation with comorbid heart failure . These pharmacodynamic, safety, and efficacy distinctions preclude simple class-level substitution.

Pentoxifylline attribute
Substitute
Mismatch context
PDE I selectivity
Cilostazol (PDE3)
PDE isoform profile may not transfer; cilostazol lacks PDE I preference
No CHF contraindication
Cilostazol
Regulatory contraindication in CHF — may exclude relevant research models
TNF-α suppression
Lisofylline
Reported in vivo potency may differ; anti-inflammatory endpoints may shift

Pentoxifylline – Comparative Evidence


Heart Failure Contraindication: Advantage Over Cilostazol

Cilostazol, a PDE3-selective inhibitor, carries a black box warning and is contraindicated in patients with congestive heart failure of any severity because PDE3 inhibition is associated with decreased survival in heart failure patients . Pentoxifylline, by contrast, has no such contraindication. Its contraindications are limited to cerebral haemorrhage, extensive retinal haemorrhage, acute myocardial infarction, and severe cardiac arrhythmias — none of which include heart failure . This represents a categorical procurement differentiator: pentoxifylline is the only oral PDE-inhibitor-based therapy for intermittent claudication that can be prescribed in patients with comorbid heart failure, a condition that co-occurs in approximately 20–30% of the PAD population.

CHF contraindication
Head-to-head
Pentoxifylline: not contraindicated in CHF • Cilostazol: contraindicated (black box warning)
Regulatory contraindication context; supports procurement differentiation
~20–30% of PAD patients have comorbid CHF and are ineligible for cilostazol
Peripheral arterial disease Drug safety Heart failure comorbidity Contraindication Procurement exclusion criteria

In Vivo TNF-α Suppression vs. Lisofylline

Among methylxanthine derivatives with anti-inflammatory activity, pentoxifylline demonstrates markedly superior TNF-α suppression compared with its structural analog lisofylline in a validated in vivo PK/PD model . In CD-1 mice challenged with high-dose bacterial lipopolysaccharide (LPS), pentoxifylline inhibited TNF-α production with an IC₅₀ of 0.47 µg/mL, whereas lisofylline required a 3.4-fold higher concentration (IC₅₀ 1.61 µg/mL) to achieve equivalent suppression . This quantitative difference was corroborated by a nearly 2-fold higher Kₘ estimate for pentoxifylline, indicating more efficient target engagement at lower plasma concentrations . In an independent in vitro study comparing six xanthine derivatives, pentoxifylline suppressed LPS-induced TNF-α production in human mononuclear cells with an IC₅₀ of approximately 106 µM, which was intermediate in rank order but correlated strongly with PDE inhibitory potency (r ≈ 0.9), supporting PDE inhibition as the mechanistic basis for TNF-α suppression .

TNF-α suppression
Reported
IC₅₀ 0.47 µg/mL (PTX) vs 1.61 µg/mL (Lisofylline) — 3.4-fold difference
Reported potency difference; supports PK/PD model interpretation
Mouse LPS challenge model; Michaelis-Menten PK/PD fit
Anti-inflammatory TNF-alpha inhibition Methylxanthine comparator Pharmacokinetic-pharmacodynamic modeling Sepsis

PAD Outcomes vs. Buflomedil

In a prospective randomized study of 45 patients with Fontaine stage II peripheral arterial disease, pentoxifylline (1200 mg/day) demonstrated statistically significant superiority over buflomedil (600 mg/day) and nifedipine (60 mg/day) across multiple objective hemodynamic and functional endpoints at 90 days . Pentoxifylline was significantly more effective (P < 0.05) than both comparators in improving walking performance, resting toe pressure, resting and postexercise ankle/brachial pressure ratio, and basal/postischemic toe-pulse ratio . Within-group analyses also showed significant improvements for pentoxifylline in initial claudication distance, toe peak-flow time, pulse reappearance time, and maximum postischemic flow time . Pentoxifylline proved more effective than the other drugs tested in improving distal pressure and resting microcirculatory blood flow, increasing postexercise distal flow, ratios, and pressures, and enabling faster recuperation of basal pulse rates .

PAD outcomes
Head-to-head
Pentoxifylline 1200 mg/day significantly improved walking performance, toe pressure, ankle/brachial index vs buflomedil and nifedipine (P < 0.05) at 90 days
Reported endpoint improvements at 90 days; context-specific
Randomized, 45 patients Fontaine II; clinical endpoint assessment
Peripheral arterial disease Intermittent claudication Buflomedil comparator Walking distance Ankle-brachial index

Radiation Fibrosis Regression: Pentoxifylline–Tocopherol Combination

Pentoxifylline, combined with alpha-tocopherol (vitamin E), produces clinically and statistically significant regression of radiation-induced fibrosis (RIF) — a complication for which no other PDE inhibitor or methylxanthine has demonstrated comparable evidence. In a double-blind, placebo-controlled trial of 24 women with breast cancer-related RIF, the combination of pentoxifylline 800 mg/day plus vitamin E 1,000 IU/day produced a mean RIF surface regression of 60% (±10%) at 6 months, compared with 43% (±17%) for double placebo (P = 0.038) . An earlier open-label study in 43 patients with 50 RIF areas demonstrated mean RIF surface area reductions of 39% at 3 months, 53% at 6 months, and 66% at 12 months (P < 0.0001), with corresponding SOMA symptom score reductions of 22%, 35%, and 48% . This indication is mechanistically linked to pentoxifylline's unique combination of PDE inhibition, TNF-α suppression, and antioxidant synergy with tocopherol — a profile not replicated by any other clinically available PDE inhibitor such as cilostazol.

RIF regression
Reported
60% vs 43% RIF surface regression (PTX+Vit.E vs placebo) at 6 months; P = 0.038
Reported RIF regression endpoint; supports combination study context
Randomized, double-blind, 24 breast cancer RIF patients
Radiation fibrosis Pentoxifylline–tocopherol combination Radiotherapy sequelae Antifibrotic therapy Breast cancer

Additive Renoprotection in Diabetic Nephropathy with RAAS Blockade

Pentoxifylline, when added to standard-of-care angiotensin-converting enzyme inhibitor (ACEI) or angiotensin II receptor blocker (ARB) therapy, provides statistically significant incremental reduction in proteinuria and albuminuria in patients with diabetic nephropathy — an effect not demonstrated for other PDE inhibitors in this setting . A meta-analysis of 8 RCTs (587 patients, median follow-up 5 months) reported that pentoxifylline plus ACEI/ARB significantly reduced proteinuria (SMD 0.76; 95% CI 0.52–0.99) and albuminuria (SMD 0.36; 95% CI 0.12–0.59) compared with ACEI/ARB alone . Urinary TNF-α was also significantly reduced (MD 1.56 ng/g; 95% CI 0.09–3.03), consistent with the drug's anti-inflammatory mechanism . A recent randomized controlled trial (2026) further demonstrated that pentoxifylline 400 mg three times daily compared with placebo in CKD stages III–IV diabetic nephropathy reduced microalbuminuria by 43.18 mg/24 h at 12 months versus a 24.10 mg/24 h increase with placebo (P < 0.001), while preserving eGFR (+0.98 vs −6.55 mL/min/1.73 m²; P = 0.008) and reducing left ventricular mass index (−0.82 vs +20.79 g/m²; P = 0.028) .

Diabetic nephropathy
Reported
Proteinuria SMD 0.76 (95% CI 0.52–0.99); microalbuminuria −43.18 vs +24.10 mg/24 h (P < 0.001); eGFR preservation +7.53 mL/min/1.73 m²
Reported additive proteinuria reduction endpoint; supports adjunctive model investigation
Meta-analysis of 8 RCTs, 587 patients; confirmatory RCT n=93
Diabetic nephropathy Renoprotection ACE inhibitor add-on Proteinuria reduction Pentoxifylline adjunctive therapy

PDE I Inhibition Selectivity Profile

Among four closely related xanthine derivatives pharmacologically active on peripheral microcirculation — pentoxifylline (BL 191), propentofylline (HWA 285), torbafylline (HWA 448), and albifylline (HWA 138) — pentoxifylline exhibits a distinctive PDE isoenzyme inhibition profile . Only pentoxifylline and torbafylline inhibited the Ca²⁺/calmodulin-stimulated PDE I activity more efficiently than its basal activity, a selectivity not observed for propentofylline or albifylline . For PDE III (cGMP-inhibited) and PDE IV (cAMP-specific, rolipram-sensitive), pentoxifylline exhibited modest, non-selective inhibition with IC₅₀ values in the 10⁻⁴ M range — a stark contrast to propentofylline, which showed marked selectivity for PDE IV over PDE III, and to cilostazol, which is a potent PDE3-selective inhibitor with an IC₅₀ in the nanomolar range . Pentoxifylline's PDE I preference, combined with its broad but modest inhibition across PDE isoforms, is consistent with its unique hemorheological mechanism: erythrocyte PDE is predominantly a PDE I-like activity, and its inhibition by pentoxifylline increases erythrocyte cAMP, improving deformability — an effect not shared by PDE3-selective or PDE4-selective agents .

PDE I selectivity
Class-level
Preferential inhibition of Ca²⁺/CaM-stimulated PDE I over basal activity; modest PDE III/IV inhibition (IC₅₀ ~10⁻⁴ M)
PDE isoform selectivity context; supports hemorheological mechanism interpretation
Rat heart cytosol HPLC; four PDE isoforms resolved
Phosphodiesterase isoenzyme selectivity PDE I inhibition Xanthine derivatives Calmodulin-dependent PDE Erythrocyte cAMP

Pentoxifylline – High-Yield Applications


Procurement for PAD with Heart Failure Comorbidity

In health systems or clinical networks where a significant proportion of PAD patients also carry a diagnosis of congestive heart failure (estimated at 20–30% of the PAD population), pentoxifylline is the only oral PDE-inhibitor-based vasoactive agent without a contraindication in heart failure. Cilostazol is absolutely contraindicated in heart failure of any severity, as documented in its regulatory labeling . Procurement decisions that stock only cilostazol for intermittent claudication will systematically exclude a large, identifiable subpopulation. Pentoxifylline should be specifically procured as the heart-failure-safe PDE inhibitor option for PAD, ensuring formulary coverage across the full PAD patient spectrum.

Radiation Fibrosis: Prevention and Treatment

Radiation-induced fibrosis (RIF) is a progressive, irreversible complication of radiotherapy affecting 5–15% of patients, with no approved pharmacological treatment other than the pentoxifylline–tocopherol combination. Evidence from randomized controlled trials demonstrates 60% RIF surface regression at 6 months (vs 43% with placebo; P = 0.038) and 66% regression at 12 months (P < 0.0001) with the combination of pentoxifylline 800 mg/day plus vitamin E 1,000 IU/day . Procurement for radiotherapy, oncology, or survivorship clinics should include pentoxifylline specifically for this indication, as no cilostazol, naftidrofuryl, or other PDE-inhibitor-based regimen can substitute.

Diabetic Nephropathy: Add-On Renoprotection with RAAS Blockade

In diabetic kidney disease (CKD stages III–IV), pentoxifylline 400 mg three times daily added to ACEI or ARB therapy provides incremental reduction in proteinuria (SMD 0.76; P < 0.001) and albuminuria (SMD 0.36), with concomitant preservation of eGFR (net difference +7.53 mL/min/1.73 m² vs placebo at 12 months; P = 0.008) . This dual nephroprotective–cardioprotective effect (LVMI reduction: −0.82 vs +20.79 g/m²; P = 0.028) is not a class effect of PDE inhibitors — it is specific to pentoxifylline among currently available agents . Procurement for nephrology clinics managing progressive diabetic nephropathy should position pentoxifylline as an evidence-backed adjunct to RAAS blockade.

Preclinical TNF-α Suppression with Methylxanthine

For investigators conducting preclinical studies of TNF-α-driven inflammation (e.g., endotoxemia, sepsis, ischemia-reperfusion, or alcoholic hepatitis models), pentoxifylline offers a 3.4-fold more potent in vivo TNF-α suppression compared with lisofylline (IC₅₀: 0.47 vs 1.61 µg/mL), translating into lower dosing requirements and reduced compound cost per experiment . The established PK/PD model parameters (Kₘ, kᵢₙ, kₒᵤₜ) for pentoxifylline are publicly available, facilitating dose selection and study design reproducibility . For researchers comparing methylxanthine anti-inflammatory agents, pentoxifylline provides the most favorable potency-to-cost ratio among non-proprietary xanthine derivatives.

Application
Selection Property
Validation Focus
PAD and heart failure comorbidity models
Contraindication-free PDE inhibitor profile
Safety-related endpoint monitoring in CHF models
Radiation-induced fibrosis models
Pentoxifylline–tocopherol combination
RIF regression endpoints
Diabetic nephropathy models
Add-on to RAAS blockade
Proteinuria and eGFR preservation endpoints
Preclinical TNF-α suppression
Methylxanthine potency comparison
PK/PD model parameters and IC₅₀ verification
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